molecular formula C9H5N3O B1371248 3-Formyl-1H-indazole-5-carbonitrile CAS No. 518987-75-2

3-Formyl-1H-indazole-5-carbonitrile

Cat. No.: B1371248
CAS No.: 518987-75-2
M. Wt: 171.16 g/mol
InChI Key: DMKHJKMEUJBCED-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-5-carbonitrile is a heterocyclic compound that features both an indazole ring and a formyl group

Preparation Methods

The synthesis of 3-Formyl-1H-indazole-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazones with nitriles under acidic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

3-Formyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dimethylformamide or toluene. Major products formed from these reactions include carboxylic acids, amines, and substituted indazoles.

Scientific Research Applications

3-Formyl-1H-indazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules, including potential anticancer agents.

    Medicine: Research has shown its potential in developing drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Formyl-1H-indazole-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

3-Formyl-1H-indazole-5-carbonitrile can be compared with other indazole derivatives such as 3-Formyl-1H-indole-5-carbonitrile and 5-Cyanoindole-3-carboxaldehyde. While these compounds share similar structural features, this compound is unique in its specific substitution pattern, which can influence its reactivity and applications.

Similar compounds include:

  • 3-Formyl-1H-indole-5-carbonitrile
  • 5-Cyanoindole-3-carboxaldehyde

These compounds can be used in similar applications but may exhibit different reactivity profiles due to their structural differences.

Properties

IUPAC Name

3-formyl-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(5-13)12-11-8/h1-3,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKHJKMEUJBCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625979
Record name 3-Formyl-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518987-75-2
Record name 3-Formyl-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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